CWP232228

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C33H36N7Na2O7P |

|---|---|

Molecular Weight |

719.6 g/mol |

InChI |

InChI=1S/C33H36N7O7P.2Na/c1-3-16-38-22-30(41)39-28(17-23-12-14-27(15-13-23)47-48(44,45)46)32(42)37(20-26-11-7-10-25-19-36(2)35-31(25)26)21-29(39)40(38)33(43)34-18-24-8-5-4-6-9-24;;/h3-15,19,28-29H,1,16-18,20-22H2,2H3,(H,34,43)(H2,44,45,46);;/t28-,29-;;/m0../s1 |

InChI Key |

BXVBDHLWBASZNJ-GDUXWEAWSA-N |

Isomeric SMILES |

CN1C=C2C=CC=C(C2=N1)CN3C[C@H]4N([C@H](C3=O)CC5=CC=C(C=C5)OP(=O)(O)O)C(=O)CN(N4C(=O)NCC6=CC=CC=C6)CC=C.[Na].[Na] |

Canonical SMILES |

CN1C=C2C=CC=C(C2=N1)CN3CC4N(C(C3=O)CC5=CC=C(C=C5)OP(=O)(O)O)C(=O)CN(N4C(=O)NCC6=CC=CC=C6)CC=C.[Na].[Na] |

Origin of Product |

United States |

Foundational & Exploratory

CWP232228: A Potent Inhibitor of the Wnt/β-catenin Signaling Pathway - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CWP232228, a small molecule inhibitor targeting the Wnt/β-catenin signaling pathway. Dysregulation of this critical pathway is implicated in the pathogenesis of numerous cancers, making it a key target for therapeutic intervention. This compound has demonstrated significant preclinical efficacy in various cancer models, including those of breast, liver, and colon cancer, by specifically antagonizing the interaction between β-catenin and T-cell factor (TCF) in the nucleus.[1][2][3] This document outlines the mechanism of action of this compound, presents key quantitative data from preclinical studies, provides detailed experimental protocols for relevant assays, and includes visualizations of the signaling pathway and experimental workflows.

Core Mechanism of Action

This compound is a selective small-molecule inhibitor designed to disrupt the Wnt/β-catenin signaling cascade at a crucial downstream point.[1][4] In cancer cells with aberrant Wnt signaling, β-catenin accumulates in the cytoplasm, translocates to the nucleus, and forms a complex with TCF/LEF transcription factors. This complex drives the expression of target genes involved in proliferation, survival, and tumorigenesis, such as c-Myc and cyclin D1.[5] this compound antagonizes the binding of β-catenin to TCF, thereby inhibiting the transcription of these oncogenic genes.[1][2] This targeted approach has shown to be effective in reducing tumor growth and preferentially targeting cancer stem-like cells.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) | Reference |

| 4T1 | Mouse Breast Cancer | 2 | Not Specified | [1] |

| MDA-MB-435 | Human Breast Cancer | 0.8 | Not Specified | [1] |

| HCT116 | Human Colon Cancer | 4.81 | 24 | [5] |

| HCT116 | Human Colon Cancer | 1.31 | 48 | [5] |

| HCT116 | Human Colon Cancer | 0.91 | 72 | [5] |

Table 2: In Vivo Efficacy of this compound in a Xenograft Model

| Cancer Type | Animal Model | This compound Dose | Administration Route | Outcome | Reference |

| Breast Cancer | Murine Xenograft | 100 mg/kg | Intraperitoneal (i.p.) | Significant reduction in tumor volume | [1] |

| Colon Cancer | NOD-scid IL2Rgammanull Mice | Not Specified | Not Specified | Inhibition of xenografted colon cancer cell growth | [3][6] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Wnt/β-catenin signaling pathway and this compound inhibition.

Caption: In vivo xenograft experimental workflow.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound. These are generalized and may require optimization for specific cell lines and experimental conditions.

β-catenin/TCF Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of the Wnt/β-catenin pathway.

Materials:

-

HEK293 cells (or other suitable cell line)

-

TCF/LEF luciferase reporter vector (e.g., TOPFlash)

-

Control reporter vector (e.g., FOPFlash)

-

Constitutively expressing Renilla luciferase vector (for normalization)

-

Lipofectamine™ 2000 Transfection Reagent

-

Opti-MEM™ I Reduced Serum Medium

-

96-well white, clear-bottom assay plates

-

Recombinant Wnt3a

-

This compound

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C with 5% CO2.

-

Transfection:

-

For each well, prepare a DNA-lipid complex by diluting 100 ng of the TCF/LEF reporter plasmid (or control plasmid) and 10 ng of the Renilla plasmid in 25 µL of Opti-MEM.

-

In a separate tube, dilute 0.5 µL of Lipofectamine 2000 in 25 µL of Opti-MEM and incubate for 5 minutes at room temperature.

-

Combine the DNA and lipid solutions, mix gently, and incubate for 20 minutes at room temperature.

-

Add 50 µL of the complex to each well.

-

-

Incubation and Treatment: Incubate the cells for 24 hours. Then, replace the medium with fresh medium containing either vehicle (DMSO), recombinant Wnt3a (to stimulate the pathway), or Wnt3a plus varying concentrations of this compound.

-

Lysis and Luciferase Measurement: After 24 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the vehicle-treated control.

Western Blot for β-catenin and Cyclin D1

This technique is used to detect changes in the protein levels of β-catenin and its downstream target, Cyclin D1.

Materials:

-

Cancer cell lines (e.g., HCT116, MDA-MB-435)

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-β-catenin, anti-Cyclin D1, anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis: Plate cells and treat with varying concentrations of this compound for the desired time (e.g., 24-48 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again as in step 4. Apply ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control (β-actin or GAPDH).

In Vivo Xenograft Mouse Model

This model is used to assess the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., NOD-scid IL2Rgammanull or BALB/c nude mice)

-

Cancer cell line (e.g., HCT116)

-

Matrigel (optional)

-

This compound

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Cell Preparation and Implantation:

-

Harvest cancer cells and resuspend them in sterile PBS or serum-free medium, optionally mixed with Matrigel.

-

Subcutaneously inject a defined number of cells (e.g., 1 x 106 to 5 x 106) into the flank of each mouse.

-

-

Tumor Growth and Grouping:

-

Monitor the mice regularly for tumor formation.

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

-

Treatment Administration:

-

Administer this compound (e.g., 100 mg/kg) to the treatment group via the desired route (e.g., intraperitoneal injection) according to a predefined schedule (e.g., daily or several times a week).

-

Administer the vehicle to the control group following the same schedule.

-

-

Monitoring:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., Volume = 0.5 x length x width²).

-

Monitor the body weight and overall health of the mice.

-

-

Endpoint and Analysis:

-

Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.

-

Excise the tumors, weigh them, and, if desired, process them for further analysis (e.g., histology, western blotting).

-

Clinical Development Landscape

While extensive preclinical data supports the potential of this compound, information regarding its clinical trial status is limited. A Phase 1 clinical study has been registered for a similarly named compound, CWP232291, for the treatment of Acute Myeloid Leukemia (AML).[2] However, it is crucial to note that this is a different molecule. The development of Wnt/β-catenin pathway inhibitors for clinical use is an active area of research, with several other compounds in early-phase clinical trials.[1][2] The promising preclinical profile of this compound suggests its potential for future clinical investigation.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. mayo.edu [mayo.edu]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Assaying beta-catenin/TCF transcription with beta-catenin/TCF transcription-based reporter constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Selective Wnt/β-catenin Small-molecule Inhibitor this compound Impairs Tumor Growth of Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

CWP232228: A Technical Guide to a Novel Wnt/β-catenin Signaling Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CWP232228 is a potent and selective small-molecule inhibitor of the Wnt/β-catenin signaling pathway, a critical regulator of cellular processes frequently dysregulated in various cancers. This technical guide provides a comprehensive overview of the discovery, chemical properties, and mechanism of action of this compound. It includes a compilation of its biological activity against several cancer cell lines, detailed methodologies for key experimental assays, and visualizations of its signaling pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating novel cancer therapeutics targeting the Wnt/β-catenin pathway.

Discovery and Mechanism of Action

This compound was identified through the screening of a chemical library for compounds capable of inhibiting Wnt/β-catenin-mediated transcriptional activity. It was designed as a highly potent small-molecule inhibitor that functions by antagonizing the binding of β-catenin to T-cell factor (TCF) in the nucleus. This interaction is a crucial downstream step in the canonical Wnt signaling pathway. By disrupting the β-catenin/TCF complex, this compound effectively inhibits the transcription of Wnt target genes, such as c-Myc and cyclin D1, which are critical for cell proliferation and survival.

The therapeutic potential of this compound has been demonstrated in various cancer models, including colon, breast, and liver cancer. Notably, it has shown preferential inhibitory effects on the growth of cancer stem-like cells, which are often resistant to conventional therapies. In preclinical studies, this compound has been shown to induce apoptosis and cell cycle arrest, and to suppress tumor growth in xenograft models.

Chemical Properties

This compound is an organophosphate compound with the following chemical properties:

| Property | Value |

| Chemical Name | sodium 4-(((6S,9aS)-2-allyl-1-(benzylcarbamoyl)-8-((2,3-dihydrocinnolin-8-yl)methyl)-4,7-dioxooctahydro-2H-pyrazino[2,1-c]triazin-6-yl)methyl)phenyl phosphate |

| Molecular Formula | C33H36N7O7P |

| Formula Weight | 717.63 |

| CAS Number | 1144044-02-9 |

A detailed synthesis protocol for this compound is not publicly available in the reviewed literature; however, its discovery is associated with U.S. Patent 8,101,751 B2. Specific physicochemical properties such as melting point and detailed solubility data have not been reported in the available literature.

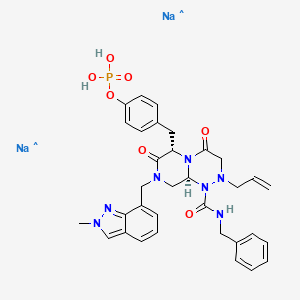

Chemical Structure:

Image Source: MedchemExpress

Quantitative Biological Activity

The inhibitory activity of this compound has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay |

| HCT116 | Colon Cancer | 4.81 | 24 | MTS Assay |

| HCT116 | Colon Cancer | 1.31 | 48 | MTS Assay |

| HCT116 | Colon Cancer | 0.91 | 72 | MTS Assay |

| 4T1 | Mouse Breast Cancer | 2 | 48 | Cell Proliferation Assay |

| MDA-MB-435 | Human Breast Cancer | 0.8 | 48 | Cell Proliferation Assay |

| Hep3B | Human Liver Cancer | 2.566 | 48 | Cell Proliferation Assay |

| Huh7 | Human Liver Cancer | 2.630 | 48 | Cell Proliferation Assay |

| HepG2 | Human Liver Cancer | 2.596 | 48 | Cell Proliferation Assay |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize the activity of this compound.

Cell Viability and Proliferation (MTS Assay)

This protocol is a general method for assessing cell viability and proliferation.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in a complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent used for this compound).

-

Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

-

Following incubation, add 20 µL of MTS reagent to each well.

-

Incubate the plates for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Western Blot Analysis

This protocol outlines the general steps for detecting protein expression levels.

Materials:

-

Cell lysates treated with this compound

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-β-catenin, anti-c-Myc, anti-cyclin D1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells treated with this compound and determine protein concentration.

-

Denature protein samples and load equal amounts onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

This protocol provides a general framework for analyzing cell cycle distribution and apoptosis.

Materials:

-

Cells treated with this compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (for cell cycle analysis)

-

Propidium iodide (PI) staining solution with RNase A (for cell cycle analysis)

-

Annexin V-FITC and PI apoptosis detection kit

-

Flow cytometer

Procedure for Cell Cycle Analysis:

-

Harvest and wash cells with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Procedure for Apoptosis Analysis:

-

Harvest and wash cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Caption: Mechanism of action of this compound in the Wnt/β-catenin signaling pathway.

Caption: General experimental workflow for the evaluation of this compound.

CWP232228 Target Validation in Liver Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepatocellular carcinoma (HCC), the most prevalent form of liver cancer, presents a significant therapeutic challenge, often characterized by high rates of relapse and resistance to conventional therapies. A growing body of evidence implicates a subpopulation of liver cancer stem cells (CSCs) as a key driver of tumorigenesis, metastasis, and therapeutic resistance. The Wnt/β-catenin signaling pathway is frequently dysregulated in HCC and plays a crucial role in the maintenance and self-renewal of these CSCs. This technical guide provides an in-depth overview of the preclinical validation of CWP232228, a novel small molecule inhibitor designed to target this critical pathway. This compound antagonizes the binding of β-catenin to T-cell factor (TCF) in the nucleus, a pivotal step in the activation of Wnt target genes. This document summarizes the quantitative data from key preclinical studies, details the experimental protocols for the validation of this compound, and provides visualizations of the underlying biological pathways and experimental workflows.

Introduction: Targeting the Wnt/β-Catenin Pathway in Liver Cancer

The Wnt/β-catenin signaling pathway is a highly conserved cascade essential for embryonic development and adult tissue homeostasis.[1][2] In the absence of a Wnt ligand, a destruction complex phosphorylates β-catenin, leading to its ubiquitination and proteasomal degradation. Upon Wnt ligand binding to its receptor complex, the destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. Nuclear β-catenin then binds to TCF/LEF transcription factors, activating the expression of target genes that promote proliferation, survival, and stemness.

Aberrant activation of the Wnt/β-catenin pathway is a hallmark of many cancers, including a significant subset of HCCs.[1] This aberrant signaling is often linked to the maintenance of liver CSCs, which are characterized by markers such as CD133 and high aldehyde dehydrogenase (ALDH) activity.[1][3] These CSCs are believed to be responsible for tumor initiation, recurrence, and resistance to chemotherapy.[1][4][5] Therefore, targeting the Wnt/β-catenin pathway presents a promising therapeutic strategy for the eradication of liver CSCs and the durable treatment of HCC.

This compound is a small molecule compound developed to specifically inhibit the Wnt/β-catenin pathway by disrupting the interaction between β-catenin and TCF.[1][2][6] This guide details the preclinical evidence supporting the validation of this target and mechanism in liver cancer models.

Mechanism of Action of this compound

This compound acts as a direct inhibitor of the final transcriptional activation step in the Wnt/β-catenin signaling cascade. Its primary mechanism involves antagonizing the binding of nuclear β-catenin to the TCF family of transcription factors.[1][6] This disruption prevents the recruitment of the transcriptional machinery to the promoters of Wnt target genes, such as WNT1 and TCF4, thereby suppressing their expression.[1] The consequence is a reduction in the cellular processes that drive cancer progression, including proliferation and the maintenance of a stem-like state. By targeting this core interaction, this compound effectively inhibits the oncogenic output of the Wnt pathway in cancer cells with aberrant signaling.

References

- 1. This compound targets liver cancer stem cells through Wnt/β-catenin signaling: a novel therapeutic approach for liver cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. oncotarget.com [oncotarget.com]

- 5. This compound targets liver cancer stem cells through Wnt/β-catenin signaling: a novel therapeutic approach for liver cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Wnt/β-Catenin Small-Molecule Inhibitor this compound Preferentially Inhibits the Growth of Breast Cancer Stem-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of CWP232228 in Suppressing Tumorigenicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CWP232228 is a novel small-molecule inhibitor that demonstrates significant potential in the suppression of tumorigenicity by targeting the Wnt/β-catenin signaling pathway. Aberrant activation of this pathway is a critical driver in numerous cancers, leading to uncontrolled cell proliferation and survival. This compound acts by disrupting the interaction between β-catenin and the T-cell factor/lymphoid enhancer-factor (TCF/LEF) family of transcription factors, a crucial step for the transcription of oncogenic target genes. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Wnt/β-catenin Signaling

This compound is a selective inhibitor of the Wnt/β-catenin signaling pathway.[1][2] Its primary mechanism involves the disruption of the protein-protein interaction between β-catenin and TCF/LEF transcription factors in the nucleus.[3] In cancer cells with a dysregulated Wnt pathway, β-catenin accumulates in the nucleus, where it complexes with TCF/LEF to activate the transcription of a host of genes that promote cell proliferation, such as c-Myc and Cyclin D1.[2][4] By antagonizing the β-catenin/TCF interaction, this compound effectively blocks the transcription of these target genes, leading to a cascade of anti-tumor effects, including the induction of apoptosis and cell cycle arrest.[1][2]

Quantitative Data on Anti-Tumor Efficacy

Preclinical studies have demonstrated the potent anti-tumor activity of this compound in various cancer models, particularly in colorectal cancer. The following tables summarize key quantitative findings from in vitro and in vivo experiments.

Table 1: In Vitro Cytotoxicity of this compound in HCT116 Colon Cancer Cells [1]

| Treatment Duration | IC50 (µM) |

| 24 hours | 4.81 |

| 48 hours | 1.31 |

| 72 hours | 0.91 |

IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model [1][3]

| Treatment Group | Mean Tumor Volume (mm³) at 2 Weeks |

| Vehicle Control | 614.0 ± 423.0 |

| This compound | 268.0 ± 259.0 |

Data represents mean ± standard deviation.

Key Experiments and Methodologies

The anti-tumor properties of this compound have been validated through a series of key in vitro and in vivo experiments. Detailed protocols for these assays are outlined below.

Cell Viability Assay (MTS Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

-

Cell Line: HCT116 human colorectal carcinoma cells.

-

Procedure:

-

Seed HCT116 cells in 96-well plates at a predetermined density.

-

After allowing the cells to adhere overnight, treat them with varying concentrations of this compound (e.g., 0.1, 1.0, and 5.0 μM) or a vehicle control.[1]

-

Incubate the cells for 24, 48, and 72 hours.[1]

-

Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for a specified period.

-

Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

-

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is employed to determine the effect of this compound on apoptosis and cell cycle progression.

-

Cell Line: HCT116 cells.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Treat HCT116 cells with this compound at various concentrations for a specified time.

-

Harvest the cells and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. This compound treatment has been shown to significantly induce apoptosis in HCT116 cells.[4]

-

-

Cell Cycle Analysis:

-

Treat cells with this compound as described above.

-

Harvest and fix the cells in cold ethanol.

-

Wash the cells and resuspend in a solution containing PI and RNase A.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). Studies indicate that this compound induces cell cycle arrest, primarily at the G1 phase.[1][2]

-

Western Immunoblotting

This technique is used to detect changes in the expression levels of key proteins in the Wnt/β-catenin signaling pathway.

-

Cell Line: HCT116 cells.

-

Procedure:

-

Treat cells with this compound and prepare whole-cell lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins such as β-catenin, c-Myc, Cyclin D1, and Aurora Kinase A.[1][2]

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use a loading control, such as β-actin, to normalize the protein levels.

-

Luciferase Reporter Assay

This assay measures the transcriptional activity of the TCF/LEF complex, providing a direct readout of Wnt/β-catenin pathway activation.[5]

-

Cell Line: HCT116 or other suitable reporter cell lines.

-

Procedure:

-

Co-transfect cells with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid (e.g., FOPFlash with mutated TCF/LEF binding sites).

-

Treat the transfected cells with this compound.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

A decrease in luciferase activity in this compound-treated cells compared to the control indicates inhibition of the Wnt/β-catenin pathway.[1]

-

In Vivo Xenograft Model

This animal model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: NOD-scid IL2Rgammanull (NSG) mice.[1]

-

Cell Line: HCT116 cells.

-

Procedure:

-

Subcutaneously inject HCT116 cells into the flanks of the mice.

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound or a vehicle control to the respective groups (e.g., via intraperitoneal injection).

-

Measure tumor volume regularly using calipers.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis. This compound treatment has been shown to significantly inhibit the growth of xenografted colon cancer cells.[1][2]

-

Visualizing the Molecular Landscape

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway targeted by this compound and a typical experimental workflow.

Caption: this compound mechanism of action in the Wnt/β-catenin signaling pathway.

Caption: A generalized workflow for the preclinical evaluation of this compound.

Conclusion

This compound represents a promising therapeutic agent for cancers driven by aberrant Wnt/β-catenin signaling. Its targeted mechanism of action, coupled with demonstrated efficacy in preclinical models, underscores its potential for further development. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the continued investigation and potential clinical application of this compound.

References

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. Selective Wnt/β-catenin Small-molecule Inhibitor this compound Impairs Tumor Growth of Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective Wnt/β-catenin Small-molecule Inhibitor this compound Impairs Tumor Growth of Colon Cancer | Anticancer Research [ar.iiarjournals.org]

- 4. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound targets liver cancer stem cells through Wnt/β-catenin signaling: a novel therapeutic approach for liver cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Targets of CWP232228: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CWP232228 is a novel small-molecule inhibitor that has demonstrated significant therapeutic potential in preclinical and clinical studies for various malignancies, including colorectal, breast, and liver cancers. This technical guide provides an in-depth overview of the molecular targets of this compound, focusing on its mechanism of action, quantitative data from relevant studies, and detailed experimental protocols to facilitate further research and drug development efforts.

Core Mechanism of Action: Targeting the Wnt/β-catenin Signaling Pathway

The primary molecular target of this compound is the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and survival. Specifically, this compound functions by antagonizing the interaction between β-catenin and T-cell factor (TCF) transcription factors in the nucleus. This disruption prevents the transcription of Wnt target genes that are crucial for cancer cell growth and the maintenance of cancer stem cells.

The aberrant activation of the Wnt/β-catenin pathway is a hallmark of many cancers. In a quiescent state, cytoplasmic β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt signaling activation, this destruction complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and bind to TCF/LEF transcription factors, thereby activating target gene expression. This compound directly interferes with the final step of this cascade, the β-catenin/TCF interaction, leading to the downregulation of key oncogenes such as c-Myc and Cyclin D1.

Data Presentation: Quantitative Analysis of this compound Activity

While direct binding affinity data (e.g., Kᵢ, Kₔ) for the interaction between this compound and the β-catenin/TCF complex is not extensively reported in the public domain, the biological activity of the compound has been quantified through various cell-based assays. The following tables summarize the cytotoxic effects of this compound on different cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (hours) | Reference |

| HCT116 | Colorectal Cancer | 4.81 | 24 | |

| HCT116 | Colorectal Cancer | 1.31 | 48 | |

| HCT116 | Colorectal Cancer | 0.91 | 72 | |

| 4T1 | Breast Cancer | 2 | 48 | |

| MDA-MB-435 | Breast Cancer | 0.8 | 48 | |

| Hep3B | Liver Cancer | 2.566 | 48 | |

| Huh7 | Liver Cancer | 2.630 | 48 | |

| HepG2 | Liver Cancer | 2.596 | 48 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the molecular targets and cellular effects of this compound.

Luciferase Reporter Assay for Wnt/β-catenin Signaling

This assay is used to quantify the effect of this compound on the transcriptional activity of the β-catenin/TCF complex.

Materials:

-

HEK293T or other suitable cells

-

TOPFlash and FOPFlash reporter plasmids (contain wild-type and mutant TCF binding sites, respectively)

-

Renilla luciferase plasmid (for normalization)

-

Lipofectamine 2000 or other transfection reagent

-

This compound

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Seed HEK293T cells in 24-well plates at a density of 5 x 10⁴ cells/well and allow them to attach overnight.

-

Co-transfect the cells with TOPFlash or FOPFlash reporter plasmids (200 ng/well) and the Renilla luciferase plasmid (20 ng/well) using Lipofectamine 2000 according to the manufacturer's protocol.

-

After 24 hours of transfection, treat the cells with varying concentrations of this compound or vehicle control.

-

Incubate the cells for an additional 24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.

-

Normalize the TOPFlash and FOPFlash activities to the Renilla luciferase activity. The ratio of TOP/FOP activity is calculated to determine the specific inhibition of Wnt/β-catenin signaling.

Western Blot Analysis for Wnt Target Gene Expression

This method is used to assess the effect of this compound on the protein levels of β-catenin and its downstream targets.

Materials:

-

Cancer cell lines (e.g., HCT116, SW480)

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Transfer buffer and apparatus

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Seed cancer cells in 6-well plates and treat with this compound at various concentrations for the desired time.

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system. β-actin is used as a loading control.

Flow Cytometry for Apoptosis Analysis

This technique is employed to quantify the induction of apoptosis in cancer cells following treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding buffer

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with different concentrations of this compound for 24-48 hours.

-

Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway targeted by this compound and the general experimental workflows described above.

Caption: this compound inhibits the Wnt/β-catenin signaling pathway.

Caption: Workflow for Luciferase Reporter Assay.

Caption: Workflow for Western Blot Analysis.

Caption: Workflow for Apoptosis Analysis by Flow Cytometry.

Conclusion

This compound is a promising anti-cancer agent that exerts its therapeutic effects by specifically targeting the Wnt/β-catenin signaling pathway. Its ability to disrupt the crucial interaction between β-catenin and TCF leads to the inhibition of cancer cell proliferation and the induction of apoptosis. This technical guide provides a comprehensive overview of the molecular targets of this compound, along with quantitative data and detailed experimental protocols, to serve as a valuable resource for the scientific community engaged in cancer research and drug development. Further investigation into the direct binding kinetics of this compound and its target proteins will provide a more complete understanding of its mechanism of action and facilitate the development of next-generation Wnt pathway inhibitors.

CWP232228: A Targeted Approach to Disrupting β-catenin/TCF Interaction in Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers. A key event in this pathway is the interaction between β-catenin and the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors, which drives the expression of oncogenes. CWP232228 is a small molecule inhibitor designed to specifically antagonize this interaction, presenting a promising therapeutic strategy. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its effects on cancer cells, supported by quantitative data and detailed experimental protocols.

Introduction: The Wnt/β-catenin Signaling Pathway and the Role of this compound

The canonical Wnt/β-catenin signaling pathway is essential for embryonic development and adult tissue homeostasis. In the absence of a Wnt ligand, a destruction complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, this destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. Nuclear β-catenin then binds to TCF/LEF transcription factors, initiating the transcription of target genes such as c-Myc and Cyclin D1, which promote cell proliferation.[1]

Dysregulation of this pathway, often through mutations in components of the destruction complex, leads to the constitutive activation of β-catenin/TCF signaling, a common driver of tumorigenesis in various cancers, including colorectal, breast, and liver cancers.[1][2] this compound is a potent and selective small molecule inhibitor that directly targets the Wnt/β-catenin pathway by antagonizing the binding of β-catenin to TCF in the nucleus.[2][3][4] This disruption effectively silences the transcription of Wnt target genes, leading to anti-tumor effects.[2][5]

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by directly interfering with the protein-protein interaction between β-catenin and TCF. This prevents the formation of the transcriptional complex necessary for the expression of genes that drive cancer cell proliferation and survival.

Quantitative Analysis of this compound's In Vitro Efficacy

This compound has demonstrated potent cytotoxic and anti-proliferative effects across a range of cancer cell lines. The following tables summarize the key quantitative data from in vitro studies.

Cell Viability (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| HCT116 | Colorectal Cancer | 24 | 4.81 | [5] |

| 48 | 1.31 | [5] | ||

| 72 | 0.91 | [5] | ||

| 4T1 | Breast Cancer | 48 | 2 | [6] |

| MDA-MB-435 | Breast Cancer | 48 | 0.8 | [6] |

| Hep3B | Liver Cancer | 48 | 2.566 | [6] |

| Huh7 | Liver Cancer | 48 | 2.630 | [6] |

| HepG2 | Liver Cancer | 48 | 2.596 | [6] |

Induction of Apoptosis

This compound induces programmed cell death in cancer cells. The following data was obtained from Annexin V/PI staining followed by flow cytometry in HCT116 colorectal cancer cells after 24 hours of treatment.[5][7]

| Treatment | Concentration (µM) | Percentage of Apoptotic Cells (%) |

| Control | 0 | 5.2 ± 1.2 |

| This compound | 1.0 | 15.8 ± 2.1 |

| This compound | 5.0 | 28.4 ± 3.5 |

Cell Cycle Arrest

This compound causes cell cycle arrest, preventing cancer cells from progressing through the division cycle. The data below shows the cell cycle distribution in HCT116 cells after 24 hours of treatment with 5.0 µM this compound.[7]

| Cell Cycle Phase | Control (%) | This compound (5.0 µM) (%) |

| G1 | 63.75 ± 2.29 | 77.0 ± 0.49 |

| S | 3.07 ± 3.61 | 8.0 ± 1.69 |

| G2/M | 33.18 ± 5.9 | 15.0 ± 2.18 |

In Vivo Efficacy of this compound

The anti-tumor activity of this compound has been validated in preclinical xenograft models.

Tumor Growth Inhibition in a Colorectal Cancer Xenograft Model

In a study using HCT116 cell-derived xenografts in mice, this compound treatment significantly inhibited tumor growth compared to the vehicle control.[5][8]

| Treatment Group | Dosage | Mean Tumor Volume at Day 21 (mm³) |

| Vehicle Control | - | ~1200 |

| This compound | 50 mg/kg | ~400 |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effects of this compound.

β-catenin/TCF Luciferase Reporter Assay

This assay measures the transcriptional activity of the β-catenin/TCF complex.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HCT116, 4T1) in a 48-well plate at a density of 2 x 10^4 cells per well and incubate overnight.[2]

-

Transfection: Co-transfect the cells with a TOPFlash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene) and a Renilla luciferase plasmid (as an internal control for transfection efficiency) using a suitable transfection reagent according to the manufacturer's protocol.[2][4]

-

Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

-

Lysis and Measurement: After 24-48 hours of treatment, lyse the cells and measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[2][4]

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample. The reduction in normalized luciferase activity in this compound-treated cells compared to the control indicates the inhibition of β-catenin/TCF-mediated transcription.

Western Blotting for β-catenin and Target Genes

Western blotting is used to detect and quantify the levels of specific proteins.

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin, c-Myc, Cyclin D1, or β-actin (as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis and Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the characteristics of cells in a fluid stream as they pass through a laser beam.

Apoptosis Assay (Annexin V/PI Staining):

-

Cell Treatment and Harvesting: Treat cells with this compound, then harvest the cells by trypsinization.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's instructions.[5]

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis:

-

Cell Treatment and Fixation: Treat cells with this compound, harvest them, and fix them in cold 70% ethanol overnight.[5]

-

Staining: Wash the fixed cells and resuspend them in a solution containing PI and RNase A to stain the cellular DNA.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G1, S, and G2/M phases of the cell cycle can be determined based on their fluorescence intensity.

Clinical Development

Conclusion

This compound is a promising small molecule inhibitor that effectively targets the β-catenin/TCF interaction, a key node in the oncogenic Wnt signaling pathway. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit tumor growth in preclinical models highlights its potential as a novel therapeutic agent for a variety of cancers. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other inhibitors of the Wnt/β-catenin pathway. Further investigation into its precise binding site on β-catenin and its clinical efficacy will be crucial for its translation into a successful cancer therapy.

References

- 1. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment [mdpi.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Frontiers | Wnt/β-Catenin Inhibition by CWP232291 as a Novel Therapeutic Strategy in Ovarian Cancer [frontiersin.org]

- 4. This compound targets liver cancer stem cells through Wnt/β-catenin signaling: a novel therapeutic approach for liver cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective Wnt/β-catenin Small-molecule Inhibitor this compound Impairs Tumor Growth of Colon Cancer | Anticancer Research [ar.iiarjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ar.iiarjournals.org [ar.iiarjournals.org]

- 8. Selective Wnt/β-catenin Small-molecule Inhibitor this compound Impairs Tumor Growth of Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Efficacy of CWP232228: A Wnt/β-Catenin Signaling Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CWP232228 is a novel small molecule inhibitor targeting the Wnt/β-catenin signaling pathway, a critical cascade implicated in the proliferation and survival of various cancer types and particularly in the maintenance of cancer stem cells (CSCs). This document provides a comprehensive overview of the preliminary efficacy of this compound, summarizing key preclinical findings in liver, colon, and breast cancer models. It details the compound's mechanism of action, presents quantitative data on its anti-tumor activity, and outlines the experimental protocols used in these foundational studies. This guide is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of targeting Wnt/β-catenin signaling in oncology.

Introduction to this compound and its Mechanism of Action

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, contributing to tumor initiation, growth, and metastasis. A key event in this pathway is the interaction of β-catenin with the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors in the nucleus, which drives the expression of oncogenes such as c-Myc and Cyclin D1.[1][2]

This compound is a synthetic small molecule designed to specifically disrupt this critical protein-protein interaction. By antagonizing the binding of β-catenin to TCF in the nucleus, this compound effectively inhibits the transcription of Wnt target genes, leading to a reduction in cancer cell proliferation and survival.[3][4] This targeted approach makes this compound a promising candidate for cancer therapy, particularly for tumors dependent on aberrant Wnt/β-catenin signaling.[5]

Quantitative Data on Preclinical Efficacy

The anti-tumor effects of this compound have been quantified in various cancer cell lines and in vivo models. The following tables summarize the key efficacy data.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Citation |

| Breast Cancer | ||||

| 4T1 | Mouse Breast Cancer | 2.0 | 48 | [1][3] |

| MDA-MB-435 | Human Breast Cancer | 0.8 | 48 | [1][3] |

| Liver Cancer | ||||

| Hep3B | Human Hepatocellular Carcinoma | 2.566 | 48 | [1] |

| Huh7 | Human Hepatocellular Carcinoma | 2.630 | 48 | [1] |

| HepG2 | Human Hepatocellular Carcinoma | 2.596 | 48 | [1] |

| Colon Cancer | ||||

| HCT116 | Human Colorectal Carcinoma | 4.81 | 24 | [1] |

| 1.31 | 48 | [1] | ||

| 0.91 | 72 | [1] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Model | Treatment Protocol | Outcome | Citation |

| Breast Cancer | |||

| 4T1 Murine Xenograft | 100 mg/kg, i.p., daily for 21 days | Significant reduction in tumor volume | [3] |

| MDA-MB-435 Human Xenograft | 100 mg/kg, i.p., daily for 60 days | Significant reduction in tumor volume | [3] |

| Liver Cancer | |||

| Hep3B Human Xenograft | 100 mg/kg, i.p. | Significant decrease in tumor size and weight | [3] |

| Colon Cancer | |||

| HCT116 Human Xenograft | Not specified | Inhibition of xenografted colon cancer cell growth | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preliminary findings. The following sections provide an in-depth description of the key experimental protocols used to evaluate the efficacy of this compound.

3.1. Cell Viability Assay (MTS/MTT Assay)

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.[3]

-

Materials:

-

Cancer cell lines (e.g., 4T1, MDA-MB-435, Hep3B, HCT116)

-

96-well plates

-

Complete culture medium

-

This compound stock solution

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) or MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (for MTT assay, e.g., DMSO)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only control wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add the MTS or MTT reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours to allow for the conversion of the reagent into a colored formazan product by viable cells.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.

-

3.2. Wnt/β-Catenin Reporter Assay (TOPFlash/FOPFlash Assay)

This luciferase-based assay measures the transcriptional activity of the TCF/LEF family of transcription factors to confirm that this compound inhibits Wnt/β-catenin signaling.[3]

-

Materials:

-

Cancer cell lines

-

TOPFlash and FOPFlash reporter plasmids

-

A control plasmid expressing Renilla luciferase (for normalization)

-

Transfection reagent

-

This compound

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

-

-

Protocol:

-

Co-transfect cells with either the TOPFlash or FOPFlash plasmid along with the Renilla luciferase control plasmid.

-

After transfection, treat the cells with this compound at various concentrations. A Wnt ligand (e.g., Wnt3a) can be used to stimulate the pathway.

-

Incubate for 24-48 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the dual-luciferase assay system.

-

Normalize the TOPFlash and FOPFlash activities to the Renilla luciferase activity. The ratio of TOPFlash to FOPFlash activity indicates the level of Wnt/β-catenin signaling.

-

3.3. Western Blot Analysis

Western blotting is used to assess the protein levels of key components and targets of the Wnt/β-catenin pathway.[1][3]

-

Materials:

-

Treated and untreated cell lysates

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies (e.g., anti-β-catenin, anti-TCF4, anti-LEF1, anti-c-Myc, anti-Cyclin D1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Prepare protein lysates from cells treated with this compound.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is typically used as a loading control.

-

3.4. Cancer Stem Cell Analysis by Flow Cytometry

This method is used to identify and quantify the population of cancer stem cells, often characterized by high aldehyde dehydrogenase (ALDH) activity and the expression of surface markers like CD133.[3]

-

Materials:

-

Single-cell suspensions from treated and untreated cancer cells

-

ALDEFLUOR™ Kit

-

Fluorochrome-conjugated antibodies (e.g., anti-CD133)

-

Flow cytometer

-

-

Protocol:

-

Prepare single-cell suspensions from the cell cultures.

-

Incubate the cells with the ALDEFLUOR™ substrate according to the manufacturer's protocol. A specific inhibitor of ALDH (DEAB) is used to establish the baseline fluorescence.

-

If desired, stain the cells with a fluorochrome-conjugated anti-CD133 antibody.

-

Analyze the cells using a flow cytometer to determine the percentage of ALDH-positive and/or CD133-positive cells.

-

3.5. In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.[3]

-

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID mice)

-

Cancer cell lines for injection

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement

-

-

Protocol:

-

Inject a specific number of cancer cells (e.g., 1 x 10^6) subcutaneously or orthotopically into the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 100 mg/kg, intraperitoneally) and the vehicle control according to the planned schedule and duration.

-

Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume.

-

Monitor the body weight and overall health of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blot, immunohistochemistry).

-

Conclusion

The preliminary studies on this compound demonstrate its potential as a targeted therapeutic agent for cancers with aberrant Wnt/β-catenin signaling. The compound effectively inhibits the growth of liver, colon, and breast cancer cells in vitro and in vivo, with a particularly noteworthy activity against cancer stem cell populations. The data presented in this guide provide a strong rationale for further preclinical and clinical investigation of this compound. The detailed experimental protocols offer a foundation for researchers to build upon these initial findings and further explore the therapeutic utility of this promising Wnt/β-catenin inhibitor.

References

CWP232228: A Technical Guide for Basic Research in Oncology

For Researchers, Scientists, and Drug Development Professionals

Introduction

CWP232228 is a novel small-molecule inhibitor targeting the Wnt/β-catenin signaling pathway, a critical cascade often dysregulated in various cancers. This pathway plays a crucial role in cell proliferation, differentiation, and survival, and its aberrant activation is a key driver of tumorigenesis and the maintenance of cancer stem cells (CSCs). This compound exerts its anti-cancer effects by specifically antagonizing the interaction between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors in the nucleus. This disruption inhibits the transcription of Wnt target genes, leading to reduced cancer cell growth, induction of apoptosis, and targeting of the CSC population, which is often responsible for tumor recurrence and metastasis. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its investigation in a basic research setting.

Quantitative Data

The anti-proliferative activity of this compound has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit cell growth by 50%, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| 4T1 | Mouse Breast Cancer | 2 | [1] |

| MDA-MB-435 | Human Breast Cancer | 0.8 | [1] |

Signaling Pathways

This compound's primary mechanism of action is the disruption of the canonical Wnt/β-catenin signaling pathway. Furthermore, its activity is influenced by crosstalk with the Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway.

Wnt/β-catenin Signaling Pathway and this compound Inhibition

In the canonical Wnt pathway, the binding of Wnt ligands to Frizzled (FZD) receptors and LRP5/6 co-receptors leads to the inactivation of the β-catenin destruction complex (comprising Axin, APC, GSK3β, and CK1). This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it binds to TCF/LEF transcription factors to activate the expression of target genes like c-Myc and Cyclin D1, driving cell proliferation. This compound directly interferes with the final step of this cascade by preventing the binding of β-catenin to TCF/LEF, thereby blocking the transcription of these oncogenic genes.

References

Unraveling the Pharmacodynamics of CWP232228: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CWP232228 is a novel small molecule inhibitor targeting the Wnt/β-catenin signaling pathway, a critical regulator of cellular processes frequently dysregulated in various cancers.[1][2][3] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, detailing its mechanism of action, effects on cancer cells, and the experimental methodologies used to elucidate its activity. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating new therapeutic strategies against cancers driven by aberrant Wnt/β-catenin signaling.

Mechanism of Action: Inhibition of β-catenin/TCF Interaction

This compound exerts its therapeutic effect by directly targeting a key downstream event in the canonical Wnt/β-catenin signaling cascade.[1][3] In healthy cells, the concentration of cytoplasmic β-catenin is kept low through a "destruction complex." Upon Wnt ligand binding to its receptor, this complex is inactivated, leading to the accumulation and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator by binding to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, thereby activating the expression of target genes involved in cell proliferation, survival, and differentiation.[1][2]

This compound is designed to antagonize the binding of β-catenin to TCF within the nucleus.[1][3] By disrupting this critical protein-protein interaction, this compound effectively prevents the formation of the active transcriptional complex, leading to the downregulation of Wnt/β-catenin target genes.[1][4] This targeted inhibition ultimately results in the suppression of tumor growth and the preferential elimination of cancer stem cells (CSCs), which are often heavily reliant on Wnt/β-catenin signaling for their self-renewal and tumorigenic potential.[1][2][3]

Quantitative Pharmacodynamic Data

The in vitro potency of this compound has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy in suppressing the proliferation of cancer cells, particularly those known to harbor activated Wnt/β-catenin signaling.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| 4T1 | Mouse Breast Cancer | 2 | [1] |

| MDA-MB-435 | Human Breast Cancer | 0.8 | [1] |

| HCT116 | Human Colon Cancer | 4.81 (24h), 1.31 (48h), 0.91 (72h) | [5] |

In Vitro and In Vivo Effects

Cellular Effects

Treatment of cancer cells with this compound leads to a cascade of downstream effects consistent with the inhibition of the Wnt/β-catenin pathway:

-

Downregulation of Target Genes: this compound significantly reduces the expression of Wnt/β-catenin target genes such as LEF1, c-Myc, and Cyclin D1.[2][5]

-

Induction of Apoptosis: By suppressing pro-survival signals, this compound induces programmed cell death in cancer cells.[5][6]

-

Cell Cycle Arrest: The compound causes cell cycle arrest, primarily at the G1 or G2/M phase, thereby halting cell proliferation.[5][6]

-

Inhibition of Cancer Stem Cell Properties: this compound has been shown to decrease the population of cancer stem cells, identified by markers such as ALDH and CD133, and to inhibit their self-renewal capacity, as evidenced by reduced tumorsphere formation.[1][2]

In Vivo Efficacy

Preclinical studies using mouse xenograft models have demonstrated the anti-tumor activity of this compound in vivo. Administration of this compound resulted in a significant reduction in tumor growth and volume in mice implanted with human breast and colon cancer cells.[2][5] Notably, these studies also indicated a favorable safety profile, with minimal toxicity observed at therapeutic doses.[2]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacodynamics of this compound.

TOPFlash Luciferase Reporter Assay

This assay is a cornerstone for quantifying the activity of the Wnt/β-catenin signaling pathway. It utilizes a luciferase reporter construct under the control of TCF/LEF responsive elements.

Protocol:

-

Cell Seeding: Seed cells (e.g., Hep3B, HCT116) in a 96-well plate at an appropriate density.

-

Transfection: Co-transfect the cells with a TOPFlash reporter plasmid (containing TCF/LEF binding sites driving firefly luciferase) and a Renilla luciferase plasmid (as a transfection control).

-

Treatment: After 24 hours, treat the cells with varying concentrations of this compound. A positive control (e.g., Wnt3a conditioned media) and a negative control (vehicle) should be included.

-

Lysis: After the desired incubation period (e.g., 24-48 hours), lyse the cells using a passive lysis buffer.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 3. This compound targets liver cancer stem cells through Wnt/β-catenin signaling: a novel therapeutic approach for liver cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. takara.co.kr [takara.co.kr]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: CWP232228 In Vitro Luciferase Reporter Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction: CWP232228 is a small molecule inhibitor that targets the Wnt/β-catenin signaling pathway, a critical cascade involved in cell proliferation, development, and tumorigenesis.[1][2] Dysregulation of this pathway is implicated in various cancers, including colorectal, liver, and breast cancer.[1][2][3] this compound functions by antagonizing the binding of β-catenin to T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors in the nucleus, thereby inhibiting the transcription of Wnt target genes like c-Myc and cyclin D1.[1][3] The in vitro luciferase reporter assay is a robust method to quantify the inhibitory activity of compounds like this compound on the Wnt/β-catenin signaling pathway. This document provides a detailed protocol for utilizing a TCF/LEF-driven luciferase reporter to assess the dose-dependent effects of this compound.

Wnt/β-catenin Signaling Pathway and this compound Mechanism of Action

The canonical Wnt signaling pathway is activated when a Wnt ligand binds to its receptor complex on the cell surface. This leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin forms a complex with TCF/LEF transcription factors, driving the expression of target genes that promote cell growth and proliferation. This compound disrupts this final step by preventing the interaction between β-catenin and TCF, thus suppressing gene transcription.[1][3]

Principle of the TCF/LEF Luciferase Reporter Assay

This assay utilizes a plasmid vector containing the firefly luciferase reporter gene under the control of a promoter with multiple TCF/LEF transcriptional response elements (TREs).[4][5] When the Wnt/β-catenin pathway is active, the nuclear β-catenin/TCF/LEF complex binds to these TREs, driving the expression of luciferase. The amount of light produced upon addition of the luciferase substrate (luciferin) is directly proportional to the activity of the Wnt pathway. This compound, by inhibiting the β-catenin/TCF interaction, is expected to reduce luciferase expression in a dose-dependent manner. A second reporter, such as Renilla luciferase driven by a constitutive promoter, is often co-transfected to normalize for transfection efficiency and cell viability.[6]

Experimental Protocol

This protocol is adapted for a 96-well plate format and is based on methodologies described for assessing Wnt/β-catenin signaling inhibitors.[7][8]

I. Materials and Reagents

-

Cell Lines: Human colorectal carcinoma cells (HCT116) or hepatocellular carcinoma cells (Hep3B), known to have active Wnt/β-catenin signaling.[1][3]

-

Reporter Plasmids:

-

Cell Culture Media: Appropriate media for the chosen cell line (e.g., McCoy's 5A for HCT116) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Transfection Reagent: (e.g., Lipofectamine® 3000 or similar).

-

Compound: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).

-

Assay Reagents: Dual-Luciferase® Reporter Assay System (or similar) containing cell lysis buffer, firefly luciferase substrate, and Renilla luciferase substrate.[9]

-

Equipment:

-

Standard cell culture incubator (37°C, 5% CO₂).

-

White, opaque 96-well microplates.

-

Luminometer capable of reading dual-luciferase assays.

-

II. Experimental Workflow

III. Detailed Procedure

Day 1: Cell Seeding

-

Harvest logarithmically growing HCT116 or Hep3B cells.

-

Count the cells and adjust the density to 1 x 10⁵ cells/mL in complete culture medium.

-

Seed 100 µL of the cell suspension (10,000 cells) into each well of a white, opaque 96-well plate.

-

Incubate overnight at 37°C with 5% CO₂.

Day 2: Transfection

-

Prepare the transfection mix according to the manufacturer's protocol. For each well, combine the TCF/LEF Firefly luciferase plasmid and the Renilla luciferase normalization plasmid (a 10:1 ratio is common).[6]

-

Dilute the plasmids and the transfection reagent in serum-free medium.

-

Combine the diluted DNA and reagent, incubate to allow complex formation.

-

Add the transfection complexes to the cells.

-

Incubate for 18-24 hours at 37°C with 5% CO₂.

Day 3: Compound Treatment

-

Prepare serial dilutions of this compound in culture medium from the 10 mM DMSO stock. Final concentrations may range from 0.1 µM to 10 µM.[10]

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

-

Carefully remove the transfection medium from the cells and replace it with 100 µL of medium containing the appropriate this compound concentration or vehicle control.

-

Incubate for 24 hours at 37°C with 5% CO₂.

Day 4: Cell Lysis and Luminescence Measurement

-

Equilibrate the 96-well plate and the Dual-Luciferase® Reporter Assay reagents to room temperature.[9]

-

Remove the culture medium from the wells.

-

Wash the cells once with 100 µL of PBS.

-

Add 20-50 µL of 1x Passive Lysis Buffer to each well.

-

Place the plate on an orbital shaker for 15-20 minutes at room temperature to ensure complete lysis.[11]

-

Program the luminometer to inject the firefly luciferase substrate followed by the Renilla luciferase substrate and measure the luminescence for each.

-

Transfer 20 µL of the cell lysate from each well to a new white, opaque 96-well plate for reading.

-

Place the plate in the luminometer.

-

Inject 100 µL of the firefly luciferase assay reagent and measure the luminescence (Signal 1).

-

Inject 100 µL of the Stop & Glo® Reagent (which quenches the firefly signal and provides the substrate for Renilla) and measure the luminescence (Signal 2).[9]

IV. Data Analysis

-

For each well, calculate the ratio of Firefly luminescence to Renilla luminescence to normalize the data:

-

Normalized Response = Signal 1 (Firefly) / Signal 2 (Renilla)

-

-

Calculate the average normalized response for the vehicle control wells.

-

Determine the percent inhibition for each this compound concentration:

-

% Inhibition = [1 - (Normalized Response of Treated Sample / Average Normalized Response of Vehicle Control)] x 100

-

-

Plot the percent inhibition against the log of the this compound concentration to generate a dose-response curve and calculate the IC₅₀ value.

Data Presentation

The quantitative results should be summarized in a clear, tabular format.

Table 1: Effect of this compound on TCF/LEF Reporter Activity in HCT116 Cells

| This compound Conc. (µM) | Raw Firefly Luminescence (RLU) | Raw Renilla Luminescence (RLU) | Normalized Ratio (Firefly/Renilla) | % Inhibition |

| 0 (Vehicle) | 85,430 | 10,150 | 8.417 | 0.0 |

| 0.1 | 76,850 | 10,210 | 7.527 | 10.6 |

| 0.5 | 55,210 | 9,980 | 5.532 | 34.3 |

| 1.0 | 43,150 | 10,050 | 4.294 | 49.0 |

| 5.0 | 12,330 | 9,890 | 1.247 | 85.2 |

| 10.0 | 6,980 | 9,920 | 0.704 | 91.6 |

Note: Data presented are hypothetical and for illustrative purposes only.

Application Notes and Best Practices

-